![molecular formula C19H17N3O4 B2528881 N-(5-((2,3-二氢苯并[b][1,4]二噁英-6-基)甲基)-1,3,4-恶二唑-2-基)-2-苯基乙酰胺 CAS No. 921990-23-0](/img/structure/B2528881.png)
N-(5-((2,3-二氢苯并[b][1,4]二噁英-6-基)甲基)-1,3,4-恶二唑-2-基)-2-苯基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide" is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has garnered interest due to its potential pharmacological properties. Although the specific compound is not directly synthesized or analyzed in the provided papers, the papers do discuss related compounds and their synthesis, which can provide insights into the possible characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of related 1,3,4-oxadiazole compounds involves multiple steps, starting from basic precursors such as benzoic acid or 4-chlorophenoxyacetic acid. For instance, the synthesis of 2-methylbenzoxazoles from N-phenylacetamides is catalyzed by palladium acetate, with potassium persulfate and trifluoromethanesulfonic acid (TfOH) playing crucial roles in the cyclization reaction . Similarly, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves esterification, treatment with hydrazine hydrate, and a ring closure reaction followed by substitution at the thiol position with electrophiles . These methods highlight the importance of catalysts and specific reagents in the formation of the oxadiazole ring and subsequent functionalization.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can be further substituted with various functional groups to yield compounds with different properties. Spectral analysis such as IR, 1H-NMR, and EI-MS are typically used to confirm the structure of these compounds . The presence of substituents on the oxadiazole ring can significantly influence the molecular interactions and stability of the compound.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,3,4-oxadiazole derivatives are complex and require precise conditions. For example, the cyclization reaction to form the oxadiazole ring is a key step that can be influenced by the presence of specific reagents such as TfOH . The final substitution reactions to introduce various N-substituted groups are also critical and can be achieved using different electrophiles in the presence of a base such as sodium hydride or lithium hydride .
Physical and Chemical Properties Analysis
While the physical and chemical properties of the specific compound "N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-phenylacetamide" are not directly reported, the properties of similar 1,3,4-oxadiazole derivatives can be inferred. These compounds generally exhibit moderate to excellent yields in their synthesis and have been found to possess antimicrobial properties . The introduction of different substituents can lead to variations in toxicity and bioactivity, with some compounds showing less cytotoxicity and others being highly active against microbial species . The physical properties such as solubility and melting point would depend on the specific substituents and their interactions with the oxadiazole core.
科学研究应用
1,3,4-恶二唑衍生物的计算和药理学潜力研究探索了各种 1,3,4-恶二唑衍生物的计算和药理学潜力,包括与 N-(5-((2,3-二氢苯并[b][1,4]二噁英-6-基)甲基)-1,3,4-恶二唑-2-基)-2-苯基乙酰胺 结构相似的化合物。这些研究涉及对表皮生长因子受体 (EGFR)、微管蛋白、环氧合酶-2 (COX-2) 和 5-脂氧合酶 (5-LOX) 等靶标的对接。本研究旨在评估这些化合物的毒性、抑瘤、抗氧化、镇痛和抗炎潜力,从而深入了解其潜在的治疗应用 (Faheem, 2018)。
化学选择性插入研究另一项研究重点关注通过二甲氧基卡宾插入硫代内酰胺的 N-H 键来化学选择性地形成 N-(二甲氧基)甲基衍生物,这一过程与理解和开发具有复杂结构的化合物的合成新途径(如 N-(5-((2,3-二氢苯并[b][1,4]二噁英-6-基)甲基)-1,3,4-恶二唑-2-基)-2-苯基乙酰胺)有关 (Mlostoń, Kania, & Heimgartner, 2009)。
用于肺癌的 CRMP 1 抑制剂对包括与 N-(5-((2,3-二氢苯并[b][1,4]二噁英-6-基)甲基)-1,3,4-恶二唑-2-基)-2-苯基乙酰胺 结构相似的 1,3,4-恶二唑衍生物的设计和合成进行了研究,重点是它们作为塌陷反应介质蛋白 1 (CRMP 1) 抑制剂的功能,可能为肺癌治疗提供新途径 (Panchal, Rajput, & Patel, 2020)。
属性
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O4/c23-17(11-13-4-2-1-3-5-13)20-19-22-21-18(26-19)12-14-6-7-15-16(10-14)25-9-8-24-15/h1-7,10H,8-9,11-12H2,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTGXWFNXNALJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CC3=NN=C(O3)NC(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

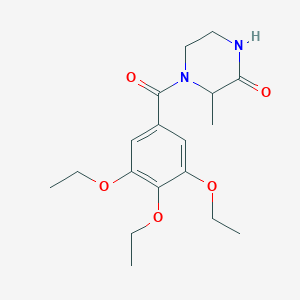
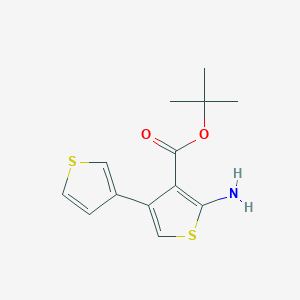

![9-(2-Furyl)-7-(trifluoromethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2528803.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2528804.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2528809.png)
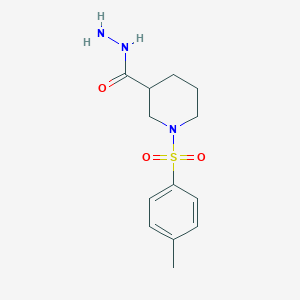
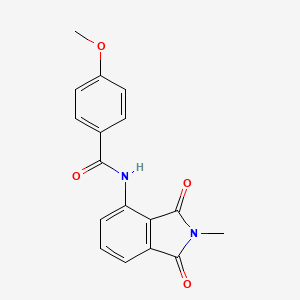
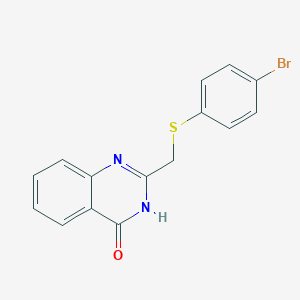


![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2528819.png)
![N-[(3-Tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2528820.png)